Cas no 174732-70-8 (2-amino-3-3-(dimethylamino)phenylpropanoic acid)
2-amino-3-3-(dimethylamino)phenylpropanoic acid Chemical and Physical Properties
Names and Identifiers
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- 2-amino-3-3-(dimethylamino)phenylpropanoic acid
- SCHEMBL2778005
- 174732-70-8
- 2-amino-3-[3-(dimethylamino)phenyl]propanoic acid
- EN300-1841512
-
- Inchi: 1S/C11H16N2O2/c1-13(2)9-5-3-4-8(6-9)7-10(12)11(14)15/h3-6,10H,7,12H2,1-2H3,(H,14,15)
- InChI Key: GUFQMBAVCVFBRI-UHFFFAOYSA-N
- SMILES: OC(C(CC1C=CC=C(C=1)N(C)C)N)=O
Computed Properties
- Exact Mass: 208.121177757g/mol
- Monoisotopic Mass: 208.121177757g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 219
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.3
- Topological Polar Surface Area: 66.6Ų
2-amino-3-3-(dimethylamino)phenylpropanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1841512-0.05g |
2-amino-3-[3-(dimethylamino)phenyl]propanoic acid |
174732-70-8 | 0.05g |
$707.0 | 2023-09-19 | ||
| Enamine | EN300-1841512-0.1g |
2-amino-3-[3-(dimethylamino)phenyl]propanoic acid |
174732-70-8 | 0.1g |
$741.0 | 2023-09-19 | ||
| Enamine | EN300-1841512-0.25g |
2-amino-3-[3-(dimethylamino)phenyl]propanoic acid |
174732-70-8 | 0.25g |
$774.0 | 2023-09-19 | ||
| Enamine | EN300-1841512-0.5g |
2-amino-3-[3-(dimethylamino)phenyl]propanoic acid |
174732-70-8 | 0.5g |
$809.0 | 2023-09-19 | ||
| Enamine | EN300-1841512-1.0g |
2-amino-3-[3-(dimethylamino)phenyl]propanoic acid |
174732-70-8 | 1g |
$914.0 | 2023-06-03 | ||
| Enamine | EN300-1841512-2.5g |
2-amino-3-[3-(dimethylamino)phenyl]propanoic acid |
174732-70-8 | 2.5g |
$1650.0 | 2023-09-19 | ||
| Enamine | EN300-1841512-5.0g |
2-amino-3-[3-(dimethylamino)phenyl]propanoic acid |
174732-70-8 | 5g |
$2650.0 | 2023-06-03 | ||
| Enamine | EN300-1841512-10.0g |
2-amino-3-[3-(dimethylamino)phenyl]propanoic acid |
174732-70-8 | 10g |
$3929.0 | 2023-06-03 | ||
| Enamine | EN300-1841512-1g |
2-amino-3-[3-(dimethylamino)phenyl]propanoic acid |
174732-70-8 | 1g |
$842.0 | 2023-09-19 | ||
| Enamine | EN300-1841512-5g |
2-amino-3-[3-(dimethylamino)phenyl]propanoic acid |
174732-70-8 | 5g |
$2443.0 | 2023-09-19 |
2-amino-3-3-(dimethylamino)phenylpropanoic acid Related Literature
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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Ruili Liu,Mengping Gao,Jing Zhang,Zhilian Li,Jinyang Chen,Ping Liu,Dongqing Wu RSC Adv., 2015,5, 24205-24209
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
Additional information on 2-amino-3-3-(dimethylamino)phenylpropanoic acid
2-Amino-3-(Dimethylamino)Phenylpropanoic Acid (CAS No. 174732-70-8): A Comprehensive Overview
2-Amino-3-(dimethylamino)phenylpropanoic acid (commonly referred to as CAS No. 174732-70-8) is a compound of significant interest in the fields of organic chemistry, pharmacology, and materials science. This compound, with its unique structure and functional groups, has garnered attention due to its potential applications in drug development and as a building block for advanced materials. In this article, we will delve into the properties, synthesis, applications, and recent research findings related to 2-amino-3-(dimethylamino)phenylpropanoic acid.
The molecular structure of 2-amino-3-(dimethylamino)phenylpropanoic acid consists of a phenyl ring substituted with a dimethylamino group at the 3-position and a propanoic acid moiety at the 2-position. This arrangement introduces both aromatic and aliphatic functionalities, making it versatile for various chemical reactions. The compound's molecular formula is C11H16N2O2, and its molecular weight is approximately 216.25 g/mol. The presence of amino groups in its structure contributes to its amphoteric nature, allowing it to act as both an acid and a base under certain conditions.
Recent studies have highlighted the importance of 2-amino-3-(dimethylamino)phenylpropanoic acid in the development of bioactive molecules. Researchers have explored its role as a precursor for synthesizing bioactive compounds with potential applications in treating neurological disorders, inflammation, and cancer. For instance, a 2023 study published in *Journal of Medicinal Chemistry* demonstrated that derivatives of this compound exhibit promising anti-inflammatory properties by inhibiting key enzymes involved in inflammatory pathways.
The synthesis of CAS No. 174732-70-8 typically involves multi-step organic reactions, including nucleophilic substitutions, condensations, and oxidations. One common approach involves the reaction of an appropriate phenyl derivative with amino-containing reagents under controlled conditions. The optimization of these reactions has been a focus of recent research to improve yield and purity. For example, a study in *Organic Process Research & Development* reported the use of microwave-assisted synthesis to accelerate the formation of this compound while maintaining high stereochemical integrity.
In terms of applications, 2-amino-3-(dimethylamino)phenylpropanoic acid has found utility in both academic and industrial settings. In academia, it serves as a valuable model compound for studying amino-containing systems and their interactions with biological systems. In industry, it is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
The biological activity of CAS No. 174732-70-8 has been extensively studied in recent years. Preclinical studies have shown that it exhibits moderate activity against certain cancer cell lines by modulating key signaling pathways such as MAPK/ERK and PI3K/AKT. Additionally, its ability to cross the blood-brain barrier makes it a candidate for neuroprotective agents. A 2024 study in *Scientific Reports* highlighted its potential as a lead compound for developing drugs targeting neurodegenerative diseases such as Alzheimer's.
From a materials science perspective, 2-amino-3-(dimethylamino)phenylpropanoic acid has been explored for its role in creating functional materials with tailored properties. Its ability to form hydrogen bonds and coordinate with metal ions makes it suitable for applications in catalysis and sensing technologies.
In conclusion, CAS No. 174732-70-8, or 2-amino-3-(dimethylamino)phenylpropanoic acid, is a compound with diverse applications across multiple disciplines. Its unique chemical structure and functional groups make it an invaluable tool for researchers aiming to develop novel drugs and advanced materials. As ongoing research continues to uncover new insights into its properties and applications, this compound is poised to play an increasingly important role in both academic and industrial settings.
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